molecular formula C13H10N2O7 B10881245 2-oxopropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxopropyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10881245
M. Wt: 306.23 g/mol
InChI Key: PEBXCZSSVPOELU-UHFFFAOYSA-N
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Description

2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXOPROPYL 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its specific substitution pattern and the presence of both nitro and carbonyl groups.

Properties

Molecular Formula

C13H10N2O7

Molecular Weight

306.23 g/mol

IUPAC Name

2-oxopropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C13H10N2O7/c1-7(16)6-22-10(17)5-14-12(18)8-3-2-4-9(15(20)21)11(8)13(14)19/h2-4H,5-6H2,1H3

InChI Key

PEBXCZSSVPOELU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC(=O)CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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